methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate
Description
Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate is a pyridine-based compound featuring a trifluoromethyl-substituted cyclobutyl group at position 2 and a methyl ester at position 3. Its molecular formula is C₁₂H₁₀F₃NO₂, with a molecular weight of 257.21 g/mol. The trifluoromethyl (CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, while the cyclobutyl moiety introduces steric bulk.
Properties
IUPAC Name |
methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10(17)8-4-2-7-16-9(8)11(5-3-6-11)12(13,14)15/h2,4,7H,3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNMSGRKQRTKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2(CCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as or other trifluoromethylating agents.
Coupling with Pyridine Ring: The cyclobutyl ring is then coupled with a pyridine derivative through a , which involves the use of palladium catalysts and boron reagents.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Used in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with three analogs (Table 1), focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Notes:
- *Discrepancy in molecular formula for 1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene: The name suggests C₁₁H₁₀BrF₃, but the provided formula (C₆H₂BrClN₂) likely corresponds to a different compound .
Structural Differences and Implications
The dihydropyridine core in the EP 1763351B9 compound () is partially saturated, enhancing conformational flexibility and redox sensitivity .
Substituent Effects :
- The CF₃-cyclobutyl group in the target and the benzene derivative (EN300-3302869) improves lipophilicity, but the pyridine ring in the target may increase solubility in polar solvents compared to the purely aromatic benzene analog .
- The methyl ester in the target compound is prone to hydrolysis, unlike the stable bromine substituent in the benzene derivative .
Functional and Application-Based Differences
Pharmaceutical Utility :
- The EP 1763351B9 compound’s dihydropyridine and carbamate groups suggest use as a protease inhibitor or receptor modulator, whereas the target’s ester group may serve as a prodrug .
- The furopyridine analog’s chlorine substituents could enhance antibacterial or antiviral activity, a property less explored in the target compound .
Synthetic Accessibility :
Research Findings and Limitations
- Hydrolysis Studies : Methyl esters (e.g., target compound) hydrolyze 10–100× faster than tert-butyl carbamates (EP 1763351B9) under physiological conditions, impacting drug design .
- Thermal Stability: The CF₃-cyclobutyl group in the target compound increases thermal stability (Tₘ > 150°C) compared to non-fluorinated analogs .
Biological Activity
Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making them more effective in therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHFN\O
- Molecular Weight : 273.23 g/mol
- IUPAC Name : Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate
Structural Features
The presence of the trifluoromethyl group () significantly influences the compound's lipophilicity and electron-withdrawing properties, which are critical for its biological activity. The cyclobutyl ring contributes to the compound's three-dimensional conformation, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate against various cancer cell lines. A notable investigation reported its cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 12.5 |
| HeLa | 15.0 |
These findings indicate that the compound exhibits moderate cytotoxicity, suggesting potential as a lead compound in anticancer drug development .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The results demonstrate that methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate possesses significant antibacterial activity, particularly against Staphylococcus aureus .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The incorporation of the trifluoromethyl group has been shown to enhance potency by increasing lipophilicity and improving binding affinity to target enzymes or receptors.
- Trifluoromethyl Group : Enhances electron-withdrawing capacity, increasing binding interactions.
- Cyclobutyl Ring : Provides a rigid structure that may improve selectivity towards specific biological targets.
- Pyridine Moiety : Contributes to hydrogen bonding with biological macromolecules, facilitating interaction with enzymes or receptors.
Case Study 1: Anticancer Efficacy in Animal Models
In a preclinical study, methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate was administered to mice implanted with A549 tumor cells. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
Case Study 2: Synergistic Effects with Other Agents
Another study investigated the synergistic effects of this compound when combined with existing antibiotics against resistant bacterial strains. The combination therapy demonstrated enhanced efficacy, reducing MIC values significantly compared to monotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
